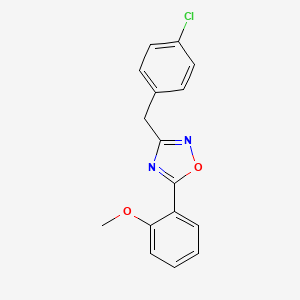

3-(4-Chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

Descripción

Propiedades

Fórmula molecular |

C16H13ClN2O2 |

|---|---|

Peso molecular |

300.74 g/mol |

Nombre IUPAC |

3-[(4-chlorophenyl)methyl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-14-5-3-2-4-13(14)16-18-15(19-21-16)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |

Clave InChI |

XARXXOJWHQUSIS-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=NC(=NO2)CC3=CC=C(C=C3)Cl |

SMILES canónico |

COC1=CC=CC=C1C2=NC(=NO2)CC3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Actividad Biológica

3-(4-Chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

- Molecular Formula : C₁₆H₁₃ClN₂O₂

- Molecular Weight : 300.740 g/mol

- Melting Point : 58-59 °C

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that various oxadiazole compounds showed IC50 values in the micromolar range against multiple cancer cell lines. Specifically, this compound was evaluated for its cytotoxic effects against several cancer types:

The compound demonstrated potent growth inhibition in these cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. In studies assessing various derivatives, including those with similar structures to this compound, significant antibacterial activity was observed against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The results are summarized in the following table:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Significant | |

| Pseudomonas aeruginosa | Significant | |

| Candida albicans | Moderate |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies employing the carrageenan-induced rat paw edema model demonstrated that oxadiazole derivatives possess notable anti-inflammatory activity. This suggests a potential application in treating inflammatory conditions.

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumorigenesis. Molecular docking studies have suggested that these compounds interact with specific targets within cancer cells, enhancing their therapeutic efficacy.

Case Studies

-

Case Study on Anticancer Effects : A recent study evaluated a series of oxadiazole derivatives against a panel of cancer cell lines. The results indicated that compounds similar to this compound displayed significant cytotoxicity and induced apoptosis in MCF-7 (breast cancer) and MDA-MB-231 (melanoma) cell lines.

- Findings : The study reported IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting the potential of these compounds as alternatives or adjuncts in cancer therapy.

- Case Study on Antimicrobial Effects : Another investigation focused on the antibacterial properties of various oxadiazoles. The study found that derivatives similar to this compound exhibited effective inhibition against both gram-positive and gram-negative bacteria.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula for 3-(4-Chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is with a molecular weight of approximately 224.64 g/mol. The compound features a five-membered oxadiazole ring substituted with both chlorobenzyl and methoxyphenyl groups, contributing to its unique chemical behavior.

Anticancer Properties

Recent studies have demonstrated that oxadiazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. In vitro assays indicated significant cytotoxic effects against glioblastoma cells, suggesting that this class of compounds could serve as potential anticancer agents .

Antimicrobial Activity

Research has shown that oxadiazoles possess antimicrobial properties. Compounds structurally related to this compound have been tested for their efficacy against bacterial and fungal strains. Some derivatives exhibited notable antibacterial and antifungal activities, highlighting their potential application in treating infections .

Anti-Diabetic Effects

In vivo studies using model organisms like Drosophila melanogaster have indicated that oxadiazole derivatives can lower glucose levels significantly. This suggests a potential application in managing diabetes by targeting metabolic pathways .

Agricultural Applications

Oxadiazoles are also being explored for their utility in agriculture, particularly as agrochemicals. Their ability to act as herbicides or insecticides could provide an environmentally friendly alternative to traditional chemicals. Studies have indicated that certain oxadiazole derivatives possess insecticidal properties, making them candidates for further development in pest management strategies .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Substituent Variations at Position 3 and 5

Key Analogues :

Structural Insights :

- This contrasts with 4-methoxyphenyl (electron-donating, σₚ⁺ = -0.27), which may reduce reactivity .

- Steric Effects : The 2-methoxyphenyl group in the target compound introduces ortho-substitution, creating steric hindrance that may limit rotational freedom compared to para-substituted analogs (e.g., 4-methoxyphenyl in ) .

Pharmacological and Biochemical Profiles

- Anticancer Activity: Derivatives with sulfonylmethyl-quinoline groups (e.g., ) exhibit potent EGFR inhibition (IC₅₀ values lower than Erlotinib), attributed to the sulfonyl group’s hydrogen-bonding capacity. The target compound’s 4-chlorobenzyl group may similarly enhance hydrophobic interactions in kinase domains .

- Antimicrobial Potential: 1,2,4-Oxadiazoles with halogenated aryl groups (e.g., 4-chlorophenyl in ) show broad-spectrum antimicrobial activity. The target compound’s chlorine atom could confer comparable properties .

- Agricultural Applications : Analogues like 1-(pyridin-4′-carbonyl)-4-arylthiosemicarbazides () promote plant growth at low concentrations. The 2-methoxyphenyl group in the target compound may mimic these effects due to its aromatic electron configuration .

Métodos De Preparación

Classical Heterocyclization of Amidoximes and Activated Carboxylic Acids

The foundational approach for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with acyl chlorides or activated carboxylic acids. For 3-(4-chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, this method requires two key intermediates:

-

2-Methoxyphenylamidoxime : Synthesized from 2-methoxybenzonitrile (26b ) via hydroxylamine hydrochloride treatment under reflux conditions .

-

4-Chlorobenzyl carboxylic acid derivative : Activated using coupling agents such as EDC or TBTU to facilitate cyclization .

Procedure :

-

Amidoxime Formation : 2-Methoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water under reflux (1–3 h), yielding 2-methoxyphenylamidoxime .

-

Activation of 4-Chlorobenzyl Carboxylic Acid : The carboxylic acid is treated with EDC or TBTU in dichloromethane (DCM) to form the active ester .

-

Cyclization : The activated ester reacts with the amidoxime in the presence of a base (e.g., pyridine) at 60–80°C for 12–24 h, forming the 1,2,4-oxadiazole core .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 50–70% | |

| Reaction Time | 12–24 h | |

| Purification | Column chromatography | |

| Limitations | Long reaction time; moderate yields |

This method is reliable but suffers from prolonged reaction times and moderate yields due to competing side reactions .

Microwave-Assisted Synthesis Using Solid-Phase Catalysis

Microwave irradiation (MWI) significantly accelerates 1,2,4-oxadiazole formation. A novel protocol employs silica gel as a solid support under MWI, enhancing reaction efficiency for 3,5-disubstituted derivatives like the target compound .

Procedure :

-

Solid-Phase Cyclization : The amidoxime and 4-chlorobenzyl carboxylic acid are adsorbed onto silica gel and irradiated under microwaves (150–200 W, 100–120°C) for 10–15 min .

-

Workup : The product is eluted with ethyl acetate, avoiding complex purification .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–85% | |

| Reaction Time | 10–15 min | |

| Solvent Volume | Minimal (≤5 mL) | |

| Advantages | Rapid; eco-friendly; high purity |

This method is ideal for scaling due to its short reaction time and reduced solvent use .

Vilsmeier Reagent-Mediated One-Pot Synthesis

The Vilsmeier reagent (POCl₃/DMF) activates carboxylic acids directly, enabling a streamlined one-pot synthesis .

Procedure :

-

Activation : 4-Chlorobenzyl carboxylic acid is treated with Vilsmeier reagent at 0–5°C for 30 min.

-

Cyclization : 2-Methoxyphenylamidoxime is added, and the mixture is stirred at room temperature for 2–4 h .

-

Quenching : The reaction is quenched with ice-water, and the product is extracted with DCM .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 80–93% | |

| Reaction Time | 2–4 h | |

| Purification | Simple filtration | |

| Limitations | Sensitivity to moisture |

This method offers excellent yields and simplicity but requires careful moisture control .

Eco-Friendly Synthesis in Aqueous Acetone

A greener approach utilizes acetone/water as the solvent under microwave conditions, avoiding hazardous organic solvents .

Procedure :

-

Cyclization : The amidoxime and 4-chlorobenzyl carboxylic acid are heated in acetone/water (3:1 v/v) under MWI (100°C, 20–30 min) .

-

Isolation : The product precipitates upon cooling and is filtered .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Reaction Time | 20–30 min | |

| Environmental Impact | Low (E-factor: 2.1) | |

| Advantages | Solvent sustainability |

This method balances efficiency with environmental considerations .

Comparative Analysis of Methods

| Method | Yield (%) | Time | Solvent Use | Scalability |

|---|---|---|---|---|

| Classical Heterocyclization | 50–70 | 12–24 h | High | Moderate |

| Microwave/Silica Gel | 75–85 | 10–15 min | Low | High |

| Vilsmeier One-Pot | 80–93 | 2–4 h | Moderate | High |

| Aqueous Acetone | 65–78 | 20–30 min | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, and how is purity ensured?

- Methodology : The compound is typically synthesized via cyclization of amidoxime intermediates. For example, 3-(halophenyl)-5-(substituted benzyl)-1,2,4-oxadiazoles are prepared by reacting 4-chlorobenzyl-substituted amidoximes with activated carboxylic acid derivatives (e.g., ethyl 2-bromopropionate) in acetonitrile with anhydrous potassium carbonate as a base. Purification involves silica gel column chromatography (eluent: hexane/ethyl acetate gradients) to achieve >95% purity. Melting points (e.g., 84–86°C) and NMR data are used to confirm identity .

Q. Which spectroscopic techniques are critical for characterizing this oxadiazole derivative?

- Methodology :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ ~3.8 ppm).

- HRMS : Confirm molecular formula (e.g., C₁₆H₁₂ClN₂O₂ requires [M+H]+ 299.0584).

- FTIR : Validate oxadiazole ring (C=N stretch ~1600 cm⁻¹) and ether linkages (C-O stretch ~1250 cm⁻¹).

- SFC/HPLC : Assess enantiopurity (>97% ee) if chiral centers are present .

Q. What in vitro assays are recommended to evaluate its biological activity?

- Methodology :

- Apoptosis induction : Caspase-3/7 activation assays in cancer cell lines (e.g., T47D breast cancer cells) with flow cytometry to monitor G1 phase arrest .

- Enzyme inhibition : MAO-A/MAO-B inhibition assays using recombinant human enzymes and spectrophotometric detection of hydrogen peroxide .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Methodology :

- Substituent variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups (e.g., cyclopentyl) to modulate steric/electronic effects.

- Bioisosteric replacement : Substitute the oxadiazole ring with triazoles or thiadiazoles to improve metabolic stability.

- Data-driven design : Use CoMFA models to correlate 3D electrostatic/hydrophobic fields with insecticidal or anticancer activity .

Q. How can computational tools predict binding modes and target engagement?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with targets like TIP47 (apoptosis inducer) or FXR/PXR nuclear receptors.

- Multiwfn analysis : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing receptor binding .

Q. How should researchers resolve contradictions in biological data across cell lines?

- Methodology :

- Assay standardization : Control for cell line-specific factors (e.g., expression levels of IGF II receptor in apoptosis assays).

- Metabolic profiling : Use LC-MS to identify metabolites that may differentially affect activity in sensitive vs. resistant lines.

- Orthogonal validation : Confirm target engagement via photoaffinity labeling or SPR binding assays .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the methoxyphenyl ring.

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersibility.

- LogP optimization : Reduce hydrophobicity (clogP >3) by substituting chlorobenzyl with polar groups (e.g., pyridyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.